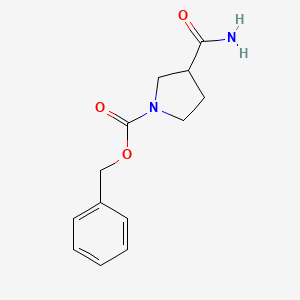

Benzyl 3-carbamoylpyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 3-carbamoylpyrrolidine-1-carboxylate is a compound that is structurally related to pyrrolidine derivatives, which are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The compound features a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a carbamoyl group at the 3-position.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including those similar to benzyl 3-carbamoylpyrrolidine-1-carboxylate, can be achieved through various synthetic routes. For instance, asymmetric synthesis methods have been developed to produce cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acids with high diastereomeric and enantiomeric excesses, which are structurally related to the compound . Additionally, benzyl esters, which are structurally related to benzyl 3-carbamoylpyrrolidine-1-carboxylate, can be synthesized using 2-benzyloxy-1-methylpyridinium triflate in the presence of triethylamine, which acts as both a promoter and a scavenger .

Molecular Structure Analysis

The molecular structure of benzyl 3-carbamoylpyrrolidine-1-carboxylate is not directly discussed in the provided papers. However, the structure of related compounds, such as 1-benzyl-3-carbamoylpyridinium chloride, has been studied. This compound undergoes electrochemical reactions that lead to the formation of diastereoisomeric dimers and dihydropyridine derivatives, which suggests that the benzyl 3-carbamoylpyrrolidine-1-carboxylate may also exhibit interesting structural features upon undergoing similar electrochemical processes .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to benzyl 3-carbamoylpyrrolidine-1-carboxylate can be inferred from the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium ion, which undergoes a reversible one-electron reduction followed by irreversible dimerization and further reduction to dihydropyridine derivatives . Additionally, photocarboxylation reactions have been reported for benzylic C–H bonds, which could potentially be applied to the benzyl group in benzyl 3-carbamoylpyrrolidine-1-carboxylate to introduce carboxylic acid functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-carbamoylpyrrolidine-1-carboxylate are not directly reported in the provided papers. However, the properties of structurally related compounds can provide some insights. For example, the luminescent properties of yttrium benzene dicarboxylates have been studied, indicating that the presence of carboxylate groups and aromatic systems can lead to interesting optical properties . The electrochemical properties of related compounds, such as 1-benzyl-3-carbamoylpyridinium chloride, have also been explored, revealing details about their redox behavior .

Safety and Hazards

Propriétés

IUPAC Name |

benzyl 3-carbamoylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMDNYSGEQPCAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-carbamoylpyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

amino}acetic acid](/img/structure/B1290363.png)